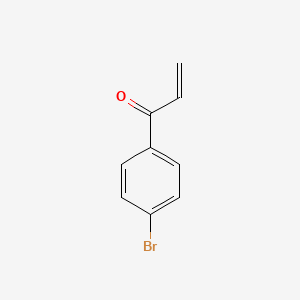

1-(4-Bromophényl)prop-2-én-1-one

Vue d'ensemble

Description

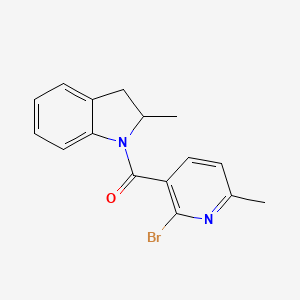

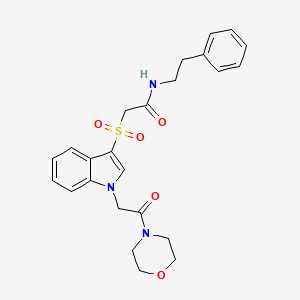

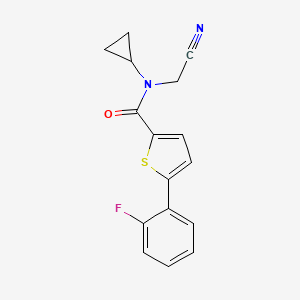

1-(4-Bromophenyl)prop-2-en-1-one belongs to the class of compounds known as chalcones, which are characterized by a specific arrangement of aromatic rings and a conjugated double bond system . Chalcones form simple chemical structures that act as precursors for the biogenesis of flavonoids .

Synthesis Analysis

Chalcones like 1-(4-Bromophenyl)prop-2-en-1-one can be synthesized and crystallized in various systems . For instance, (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one was crystallized in the triclinic system of P-1 space group .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one crystallized in the triclinic system of P-1 space group .

Chemical Reactions Analysis

The electronic transitions within the molecule and molecular reactivity parameters such as HOMO–LUMO orbitals, MEP surface analysis, and first order hyperpolarizability have been examined through DFT/B3LYP and UV–Visible has been examined through DFT/M062X by using various solvation effects .

Physical And Chemical Properties Analysis

A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated. Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .

Applications De Recherche Scientifique

Ingénierie cristalline et propriétés mécaniques

Contexte :1-(4-Bromophényl)prop-2-én-1-one : forme des monocristaux, qui ont été étudiés pour leurs propriétés mécaniques à l'aide de simulations de mécanique moléculaire . Ces simulations fournissent des informations sur les constantes élastiques, le module de cisaillement, le module de compression, le module d'Young et le coefficient de Poisson.

Applications :Propriétés optiques non linéaires

Contexte : Le composé This compound a été étudié pour ses propriétés optiques non linéaires, en particulier en tant que cristal organique de type D-π-A-π-D .

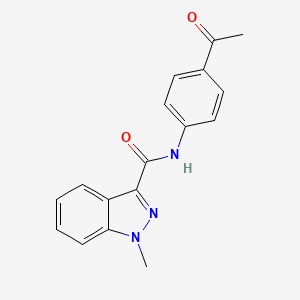

Applications :Inhibition de la MAO-B

Contexte :This compound : présente une activité inhibitrice de la MAO-B, ce qui la rend pertinente en neuropharmacologie .

Applications :Synthèse organique

Contexte : La synthèse de (2E)-3-(4-bromophényl)-1-(4-fluorophényl)prop-2-én-1-one implique une condensation de Claisen-Schmidt .

Applications :Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(4-Bromophenyl)prop-2-en-1-one is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase . These enzymes play a crucial role in the metabolism of neurotransmitters in the brain. Inhibition of these enzymes can lead to an increase in the levels of neurotransmitters, which can have various effects on the nervous system.

Mode of Action

1-(4-Bromophenyl)prop-2-en-1-one acts as an inhibitor of MAO-B and Acetylcholinesterase . It binds to these enzymes and prevents them from breaking down neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO-B and Acetylcholinesterase affects the metabolic pathways of neurotransmitters such as dopamine and acetylcholine . This can lead to an increase in the levels of these neurotransmitters, which can have various effects on the nervous system, including neuroprotection .

Result of Action

The molecular and cellular effects of 1-(4-Bromophenyl)prop-2-en-1-one’s action include an increase in the levels of neurotransmitters in the brain due to the inhibition of MAO-B and Acetylcholinesterase . This can lead to various effects on the nervous system, including neuroprotection .

Analyse Biochimique

Biochemical Properties

1-(4-Bromophenyl)prop-2-en-1-one interacts with key molecular components, altering their activity and influencing downstream cellular responses .

Cellular Effects

The compound has been found to have predominant acetylcholinesterase inhibition, making it dual-acting in vitro . It has been further subjected to cell line studies to explore its role as a neuroprotective agent against neuronal degeneration .

Molecular Mechanism

The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-one involves binding to specific target proteins, thereby interfering with their normal function . This disruption ultimately leads to the inhibition of certain biochemical pathways or processes within the experimental system .

Propriétés

IUPAC Name |

1-(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALJNNVTRUWQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)

![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)

![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)